Suc-Phe-Pro-Phe-Pna
Overview
Description
Scientific Research Applications
Chemistry: Suc-Phe-Pro-Phe-Pna is used as a substrate in enzymatic assays to study the activity and specificity of various proteases. It helps in understanding enzyme kinetics and inhibitor screening .
Biology: In biological research, this compound is used to investigate the role of proteases in physiological and pathological processes. It is particularly useful in studying the function of proteases in cell signaling, apoptosis, and immune response .
Medicine: this compound is employed in diagnostic assays to measure protease activity in clinical samples. It aids in the diagnosis of diseases related to protease dysregulation, such as cancer and inflammatory disorders .
Industry: In the pharmaceutical industry, this compound is used in high-throughput screening assays to identify potential protease inhibitors, which can be developed into therapeutic agents .
Mechanism of Action
Target of Action
Suc-Phe-Pro-Phe-Pna, also known as Suc-AAPF-pNA, is a colorimetric substrate . It primarily targets enzymes such as elastase , cathepsin G, bacillus protease, chymotrypsin, cyclophilin, and peptidyl-prolyl isomerase . These enzymes play crucial roles in various biological processes, including protein degradation and regulation of biochemical reactions.
Mode of Action
The compound interacts with its target enzymes by binding to their active sites . The enzymes then hydrolyze this compound, leading to the release of yellow p-nitroaniline (pNA) . The change in absorbance at 400-410 nm due to the release of pNA is measured to reflect enzyme activity .
Pharmacokinetics
The compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The hydrolysis of this compound by the target enzymes leads to the release of pNA, a yellow compound . This change can be measured spectrophotometrically, providing a quantitative measure of the enzyme activity . Therefore, the compound can be used to study the function and activity of the target enzymes.
Action Environment
The action of this compound is influenced by environmental factors such as temperature and pH. For instance, the hydrolysis reaction is carried out at a specific temperature, such as 20°C . Additionally, the compound is hydrolyzed in a buffer solution, indicating that pH may also influence its action . The compound’s stability and efficacy may vary under different environmental conditions.
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Suc-Phe-Pro-Phe-Pna plays a crucial role in biochemical reactions as a substrate for various proteases. It interacts with enzymes such as alpha-chymotrypsin, cathepsin G, and subtilisin-like proteases. The interaction involves the cleavage of the peptide bond, releasing p-nitroaniline. This reaction is often used to measure the activity of these enzymes in various assays. The compound is not hydrolyzed by human leukocyte elastase, making it specific for certain proteases .
Cellular Effects
This compound influences cellular processes by serving as a substrate for proteases involved in cell signaling and metabolism. For instance, it is used to measure the activity of cathepsin G in human neutrophils, which plays a role in immune response. The cleavage of this compound by these proteases can impact cell signaling pathways and gene expression by modulating the availability of active enzymes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with proteases. The compound binds to the active site of enzymes like alpha-chymotrypsin and cathepsin G, where it undergoes hydrolysis. This enzymatic cleavage releases p-nitroaniline, which can be detected spectrophotometrically. The binding and cleavage process is highly specific, allowing for accurate measurement of enzyme activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable when stored desiccated at low temperatures, with a shelf life of up to three years. Aqueous solutions of this compound should be prepared immediately prior to use to prevent spontaneous hydrolysis. Long-term studies have shown that the compound maintains its activity under proper storage conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively measures protease activity without causing adverse effects. At high doses, there may be threshold effects or potential toxicity, although specific studies on toxicity are limited. Researchers should carefully optimize the dosage to balance sensitivity and safety .
Metabolic Pathways
This compound is involved in metabolic pathways related to protease activity. It interacts with enzymes such as alpha-chymotrypsin and cathepsin G, which are involved in protein degradation and processing. The cleavage of this compound by these enzymes releases p-nitroaniline, which can be measured to assess enzyme activity and metabolic flux .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed based on its interactions with specific transporters and binding proteins. The compound’s solubility in various solvents, such as dimethylformamide and dimethyl sulfoxide, facilitates its use in different experimental setups. Its distribution within cells can affect its localization and accumulation, influencing the accuracy of enzyme activity measurements .
Subcellular Localization
This compound’s subcellular localization is influenced by its interactions with targeting signals and post-translational modifications. The compound is often localized in the cytoplasm, where it interacts with proteases involved in cellular processes. Its activity and function can be affected by its localization, making it important to consider subcellular distribution in experimental designs .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Suc-Phe-Pro-Phe-Pna involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis techniques. The process typically includes the following steps:
Coupling Reactions: The amino acids are sequentially coupled to a solid support resin using coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt).
Deprotection: After each coupling step, the protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cleavage from Resin: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Purification: The crude peptide is purified using high-performance liquid chromatography (HPLC) to obtain the desired product with high purity.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers and large-scale purification systems are employed to ensure consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions: Suc-Phe-Pro-Phe-Pna primarily undergoes hydrolysis reactions catalyzed by proteases. The hydrolysis of the peptide bond releases p-nitroaniline, a yellow chromophore that can be measured spectrophotometrically .
Common Reagents and Conditions:
Enzymes: Chymotrypsin, elastase, cathepsin G, and other proteases.
Buffers: Tris-HCl buffer (pH 8.0), phosphate-buffered saline (PBS), and HEPES buffer.
Conditions: Reactions are typically carried out at 25-37°C, depending on the enzyme used
Major Products: The major product formed from the hydrolysis of this compound is p-nitroaniline, which is yellow and can be quantified by measuring absorbance at 410 nm .
Comparison with Similar Compounds
Suc-Ala-Ala-Pro-Phe-pNA: A substrate for elastase and chymotrypsin, similar in structure but with alanine residues instead of phenylalanine.
Suc-Ala-Glu-Pro-Phe-pNA: A substrate for peptidyl-prolyl cis-trans isomerase, differing by the presence of glutamic acid.
Uniqueness: Suc-Phe-Pro-Phe-Pna is unique due to its specific sequence of phenylalanine and proline, which makes it a preferred substrate for certain proteases. Its ability to release a chromogenic product upon hydrolysis allows for easy quantification of enzyme activity .
Properties
IUPAC Name |
4-[[(2S)-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35N5O8/c39-29(17-18-30(40)41)35-27(21-23-10-5-2-6-11-23)33(44)37-19-7-12-28(37)32(43)36-26(20-22-8-3-1-4-9-22)31(42)34-24-13-15-25(16-14-24)38(45)46/h1-6,8-11,13-16,26-28H,7,12,17-21H2,(H,34,42)(H,35,39)(H,36,43)(H,40,41)/t26-,27-,28-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXQJAQQADKISV-KCHLEUMXSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC=CC=C2)NC(=O)CCC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35N5O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
629.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
75651-68-2 | |
Record name | 75651-68-2 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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